4-Chloropyrimidine-5-carbonitrile
Overview
Description
4-Chloropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbonitrile groups attached to the ring. The chloro and carbonitrile substituents on the pyrimidine ring influence its reactivity and interaction with other molecules, making it a valuable intermediate in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of chloropyrimidine derivatives, including 4-chloropyrimidine-5-carbonitrile, has been the subject of various studies. A green and environmentally friendly approach for the synthesis of related compounds has been reported, which involves a one-step synthesis using potassium carbonate in water . Another study describes a scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, highlighting the safety and storability of intermediates, which could be adapted for the synthesis of 4-chloropyrimidine-5-carbonitrile . Additionally, a facile and green approach for the synthesis of spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives has been developed, using DBU as a catalyst, which could potentially be applied to the synthesis of 4-chloropyrimidine-5-carbonitrile .
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical methods. For instance, the molecular conformation of certain pyrimidine-5-carbonitrile derivatives is locked by intramolecular interactions, which are crucial for understanding the properties and reactivity of these compounds . Structural and spectroscopic studies on some chloropyrimidine derivatives have provided insights into their optimized geometries, electronic charge distribution, and molecular electrostatic potential surfaces .
Chemical Reactions Analysis
Chloropyrimidine derivatives are versatile intermediates that can undergo various chemical reactions to form a wide range of products. For example, novel synthesis and reactions of isothiazolo[3,4-d]pyrimidine-3-carbonitriles have been reported, demonstrating the reactivity of the pyrimidine ring with different nucleophiles to yield new derivatives . Additionally, the synthesis of triazolopyrimidine-6-carbonitriles and cyanoaminopyrimidine-5-carbonitriles through three-component condensation reactions has been described, showcasing the potential of chloropyrimidine derivatives to participate in multi-component reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to analyze the vibrational properties of these compounds . Theoretical calculations, such as HOMO-LUMO and NBO analysis, have been used to predict the stability and reactivity of these molecules . Additionally, molecular docking studies suggest that certain chloropyrimidine derivatives may exhibit inhibitory activity against specific enzymes, indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Molecular Structure Analysis
4-Amino-2-chloropyrimidine-5-carbonitrile, a compound related to 4-Chloropyrimidine-5-carbonitrile, has been studied for its molecular structure in the solid phase using Raman and infrared (IR) spectra. Computational methods like B3LYP and Moller–Plesset second perturbation (MP2) were employed to predict structural and vibrational characteristics, providing insights into molecular geometry changes. This research demonstrates the use of vibrational spectroscopy in studying molecular structure due to its sensitivity to molecular geometry changes (Abuelela et al., 2016).
Synthesis and Spectroscopic Studies
Studies on chloropyrimidine derivatives, including compounds similar to 4-Chloropyrimidine-5-carbonitrile, have been conducted using ab initio quantum chemical and experimental spectroscopic methods. These studies aimed to understand the structure and spectral characteristics of these compounds, providing a comprehensive assignment of vibrational and electronic spectra (Gupta et al., 2006).
Antitumor and Antimicrobial Testing
New analogues of 4-chloro-pyrimidine-5-carbonitriles have been synthesized and evaluated for their in-vitro antitumor activity. Certain compounds showed high inhibitory activity against leukemia, while others displayed moderate activity. Additionally, these compounds were screened for in-vitro antibacterial and antifungal activities, revealing significant antibacterial activity against specific bacterial strains (Taher & Helwa, 2012).
Novel Synthesis Techniques
Innovative methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives from compounds including 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile have been developed. These techniques involved environmentally friendly reactions under solvent-free conditions, highlighting advancements in synthesis methods and their applications in creating new compounds with potential antibacterial activity (Rostamizadeh et al., 2013).
Anticancer Agent Synthesis
A study reported the ultrasound-promoted synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives. These compounds, which are structurally related to 4-Chloropyrimidine-5-carbonitrile, exhibited in-vitro anticancer activities against various human tumor cell lines. The research included a docking study and ADME property analysis, indicating the potential of these compounds as anticancer agents (Tiwari et al., 2016).
Safety And Hazards
Future Directions
Future research on “4-Chloropyrimidine-5-carbonitrile” and its derivatives could focus on their potential as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of human tumor cell lines , suggesting potential applications in cancer treatment.
properties
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-5-carbonitrile | |
CAS RN |
16357-68-9 | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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